molecular formula C13H23NO3 B13507073 rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13507073
M. Wt: 241.33 g/mol
InChI Key: WEFQISJDKBFPLM-OUAUKWLOSA-N
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Description

rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound with a bicyclic structure It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors The key steps include the formation of the azabicyclo[32Common reagents used in these reactions include tert-butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • rac-tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (1S,5R,6S)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-5-4-6-11(14)9(7-10)8-15/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m1/s1

InChI Key

WEFQISJDKBFPLM-OUAUKWLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)CO

Origin of Product

United States

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